molecular formula C6H16ClNO B3048209 (2-Methoxy-1,1-dimethylethyl)methylamine hydrochloride CAS No. 1609404-25-2

(2-Methoxy-1,1-dimethylethyl)methylamine hydrochloride

Cat. No.: B3048209
CAS No.: 1609404-25-2
M. Wt: 153.65
InChI Key: XMHMCWRXTIVFCX-UHFFFAOYSA-N
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Description

(2-Methoxy-1,1-dimethylethyl)methylamine hydrochloride (CAS: 1609404-25-2) is a branched aliphatic amine hydrochloride derivative. Its structure features a methoxy-substituted 1,1-dimethylethyl group attached to a methylamine backbone, protonated as a hydrochloride salt. For example, similar compounds like [N-(2-methoxy-1,1-dimethylethyl)-N-(methyl)amino]ethoxy are utilized in patented pharmaceutical preparations, indicating its role in drug development .

Properties

IUPAC Name

1-methoxy-N,2-dimethylpropan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO.ClH/c1-6(2,7-3)5-8-4;/h7H,5H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMHMCWRXTIVFCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COC)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609404-25-2
Record name 2-Propanamine, 1-methoxy-N,2-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609404-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-1,1-dimethylethyl)methylamine hydrochloride typically involves the reaction of (2-Methoxy-1,1-dimethylethyl)methylamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product. The general reaction scheme is as follows:

(2-Methoxy-1,1-dimethylethyl)methylamine+HCl(2-Methoxy-1,1-dimethylethyl)methylamine hydrochloride\text{(2-Methoxy-1,1-dimethylethyl)methylamine} + \text{HCl} \rightarrow \text{this compound} (2-Methoxy-1,1-dimethylethyl)methylamine+HCl→(2-Methoxy-1,1-dimethylethyl)methylamine hydrochloride

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The raw materials are sourced from reliable suppliers, and the reaction conditions are carefully monitored to prevent any impurities.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-1,1-dimethylethyl)methylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The compound can participate in substitution reactions, where the methoxy group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and acids (HCl, HBr) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of primary and secondary amines.

    Substitution: Formation of substituted amines and ethers.

Scientific Research Applications

(2-Methoxy-1,1-dimethylethyl)methylamine hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Methoxy-1,1-dimethylethyl)methylamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. It can also interact with enzymes and receptors, modulating their activity and influencing biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is structurally related to several aliphatic amine hydrochlorides, differing in substituents, branching, or functional groups. Key comparisons include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Applications/Activity References
(2-Methoxy-1,1-dimethylethyl)methylamine HCl 1609404-25-2 Not explicitly stated<sup>†</sup> ~195.7 (estimated) Methoxy-substituted branched alkylamine; likely moderate water solubility Pharmaceutical intermediate (inferred)
Butenafine Hydrochloride 101827-46-7 C23H28ClN 353.93 Benzylamine derivative with naphthalene moiety Antifungal (squalene epoxidase inhibitor)
Methylamine Hydrochloride 593-51-1 CH5N·HCl 67.52 Simple aliphatic amine; highly soluble in water Laboratory reagent, industrial synthesis
(2-Ethoxy-1,1-dimethylethyl)amine HCl 1231730-24-7 C7H18ClNO 179.7 Ethoxy analog; increased lipophilicity vs. methoxy derivative Research chemical
2-Chloro-N,N-dimethylpropylamine HCl 54481-18-6 C5H13Cl2N 170.07 Chlorinated tertiary amine; reactive alkylating agent Organic synthesis intermediate

<sup>†</sup> Molecular formula inferred from structural analogs in .

Physicochemical Properties

  • Solubility : Methylamine hydrochloride exhibits high water solubility (>1,000 mg/L) due to its simplicity , whereas branched analogs like (2-methoxy-1,1-dimethylethyl)methylamine HCl likely have reduced solubility owing to hydrophobic substituents.
  • Stability : Aliphatic amine hydrochlorides generally exhibit good thermal stability but may degrade under strong acidic/basic conditions. Butenafine HCl, for instance, is stable in solid form but sensitive to light .
  • Reactivity : Chlorinated derivatives (e.g., 2-Chloro-N,N-dimethylpropylamine HCl) are highly reactive in nucleophilic substitutions , while methoxy/ethoxy-substituted amines are less reactive, favoring applications in stable intermediates.

Biological Activity

(2-Methoxy-1,1-dimethylethyl)methylamine hydrochloride, with the molecular formula C6H15NO·HCl and CAS number 1609404-25-2, is a synthetic compound notable for its unique chemical structure which imparts distinct reactivity and stability. This compound has garnered attention in various scientific fields, including organic chemistry, biochemistry, and pharmacology, primarily due to its potential biological activities.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. It acts as a nucleophile in various chemical reactions and can modulate the activity of enzymes and receptors. This interaction can influence several biochemical pathways, making it a candidate for further research in therapeutic applications.

Research Findings

Recent studies have explored the compound's effects on microbial activity and its potential therapeutic properties. For instance, its structural analogs have been investigated for their antimicrobial properties against strains such as Staphylococcus aureus and Mycobacterium tuberculosis .

Case Studies

  • Antimicrobial Activity : In vitro studies demonstrated that methoxylated and methylated compounds similar to this compound exhibited significant antimicrobial effects. The most effective compounds showed comparable activity to standard antibiotics like ampicillin .
  • Cytotoxicity Assessment : The cytotoxic effects of related compounds were evaluated on human cell lines, revealing that certain derivatives did not exhibit cytotoxicity at concentrations exceeding 30 µM. This suggests a favorable safety profile for potential therapeutic applications .

Similar Compounds

Compound NameStructureBiological Activity
(2-Methoxy-1,1-dimethylethyl)amine hydrochlorideC6H15NO·HClAntimicrobial properties
(2-Methoxy-1,1-dimethylethyl)amineC6H15NOModerate enzyme modulation
(2-Methoxy-1,1-dimethylethyl)methylamineC6H17NPotential neuroactive effects

This table highlights the biological activities of structurally related compounds, emphasizing the unique properties of this compound.

Applications in Scientific Research

This compound is utilized across various domains:

  • Organic Synthesis : Acts as a versatile building block for synthesizing complex organic molecules.
  • Biochemical Studies : Employed in research to understand enzyme interactions and metabolic pathways.
  • Pharmaceutical Development : Investigated for its potential as a precursor in drug synthesis and therapeutic agent development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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